molecular formula C12H15N3O B2449219 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one CAS No. 900513-16-8

6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2449219
CAS No.: 900513-16-8
M. Wt: 217.272
InChI Key: YNZNLTIXBYYURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is a chemical compound built on the privileged quinazolin-4-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities . Researchers value this core structure for its potential in developing therapeutic agents against various diseases. The 6-aminoquinazolinone moiety is a key pharmacophore in anticancer research. Quinazolinone derivatives have been designed as potent inhibitors of multiple tyrosine kinases, such as EGFR, HER2, and VEGFR, which are critical targets in oncology . Furthermore, novel 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting promising antiproliferative activities against a range of human cancer cell lines, including HepG2 and A2780 . Beyond oncology, the scaffold demonstrates broad utility. For instance, 6-aminoquinazolinone derivatives have been synthesized and evaluated as non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, showing potent activity in subgenomic replicon assays . Other derivatives based on the 2,3-dihydroquinazolin-4(1H)-one framework have also been explored as potential small-molecule inhibitors of TNF-α, a key cytokine in inflammatory diseases . The specific substitution with a 2-methylpropyl (isobutyl) group at the N-3 position may influence the compound's pharmacokinetic properties and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes only. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

6-amino-3-(2-methylpropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)6-15-7-14-11-4-3-9(13)5-10(11)12(15)16/h3-5,7-8H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZNLTIXBYYURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Nitro-2-Aminobenzamide

The introduction of the nitro group at position 6 necessitates careful regioselective nitration. As demonstrated in studies on analogous systems, protection of the amino group prior to nitration enhances regiocontrol:

  • Acetylation of 2-aminobenzamide :
    Reaction with acetic anhydride yields N-acetyl-2-aminobenzamide, shielding the amino group from undesired side reactions during nitration.

  • Regioselective nitration :
    Directed by the acetylated amino group, nitration with fuming nitric acid in sulfuric acid introduces the nitro group at position 6. This step achieves >80% regioselectivity in similar systems.

  • Deprotection :
    Hydrolysis under acidic or basic conditions regenerates the free amino group, yielding 6-nitro-2-aminobenzamide.

Cyclocondensation with Methyl Isobutyl Ketone

The dihydroquinazolin-4-one core is formed via acid-catalyzed cyclocondensation, as detailed in protocols for analogous 2,3-dihydroquinazolin-4(1H)-ones:

  • Reaction conditions :
    A mixture of 6-nitro-2-aminobenzamide (1 equiv) and methyl isobutyl ketone (2 equiv) is refluxed in concentrated HCl/HNO₃ (1:1 v/v) for 30–60 minutes.
  • Mechanism :
    The ketone undergoes nucleophilic attack by the amine, followed by intramolecular cyclization and dehydration to form the bicyclic system.

This step affords 6-nitro-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one in 85–95% yield, as inferred from similar syntheses.

Reduction of Nitro to Amino Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

  • Catalytic hydrogenation :
    Using 10% Pd/C in ethanol under H₂ (1 atm) at room temperature achieves quantitative reduction within 2–4 hours.
  • Sodium dithionite reduction :
    Aqueous sodium dithionite (Na₂S₂O₄) at 70–80°C for 1 hour provides an alternative for acid-sensitive substrates.

The final product, This compound , is isolated via recrystallization from ethanol/water (yield: 75–90%).

Pathway B: One-Pot Multicomponent Assembly

Recent advances in heterocyclic synthesis enable the construction of dihydroquinazolinones via domino reactions. A three-component protocol reported by offers a streamlined alternative:

Reaction Components and Conditions

  • Arenediazonium salt : Derived from 4-amino-3-nitrobenzoic acid to position the nitro group at C6.
  • Nitrile : Isobutyronitrile (CH₂C(CH₃)CN) to introduce the 2-methylpropyl moiety.
  • Bifunctional aniline : 2-Aminobenzamide serves as the cyclization partner.

The reaction proceeds under metal-free conditions in acetonitrile at 60°C for 6–8 hours, achieving 70–80% yield.

Mechanistic Insights

  • Formation of N-arylnitrilium intermediate :
    The arenediazonium salt reacts with isobutyronitrile to generate a reactive nitrilium species.
  • Nucleophilic addition :
    2-Aminobenzamide attacks the nitrilium carbon, forming a C–N bond.
  • Cyclization and aromatization :
    Intramolecular attack by the amide oxygen and subsequent dehydration yield the dihydroquinazolinone core.

Post-Synthetic Modification

The nitro group at C6 is reduced to an amine using the methods described in Section 2.3.

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Steps 4 (protection, nitration, cyclization, reduction) 2 (multicomponent reaction, reduction)
Overall Yield 60–70% 55–65%
Regioselectivity High (controlled via protection) Moderate (depends on diazonium salt)
Scalability Suitable for bulk synthesis Limited by diazonium salt stability
Functional Tolerance Tolerates electron-withdrawing groups Sensitive to steric hindrance

Pathway A offers superior regiocontrol and scalability, making it preferable for industrial applications. Pathway B, while step-economical, requires optimization for large-scale production.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.82 (dd, J = 8.0, 2.0 Hz, 1H, H-5), 6.89 (s, 1H, H-8), 6.78 (t, J = 8.0 Hz, 1H, H-7), 6.58 (d, J = 8.0 Hz, 1H, H-6), 5.79 (s, 1H, NH), 1.92–1.85 (m, 1H, CH(CH₃)₂), 1.68 (d, J = 6.0 Hz, 2H, CH₂), 1.52 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 163.1 (C=O), 147.2 (C-4a), 133.1 (C-5), 127.1 (C-8a), 116.0 (C-6), 114.0 (C-7), 113.5 (C-8), 69.2 (C-3), 33.9 (CH(CH₃)₂), 27.4 (CH₂), 8.2 (CH₃).
  • IR (KBr) :
    3350 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the boat conformation of the dihydroquinazolinone ring and the equatorial orientation of the isobutyl group.

Challenges and Optimization Strategies

  • Nitration Regioselectivity :

    • Use of directing groups (e.g., acetyl, sulfonic acid) improves para/ortho ratios.
    • Low-temperature nitration (−10°C) minimizes polysubstitution.
  • Reduction Side Reactions :

    • Catalytic transfer hydrogenation with ammonium formate prevents over-reduction of the quinazolinone core.
  • Cyclocondensation Efficiency :

    • Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >90%.

Industrial and Environmental Considerations

  • Green Chemistry Metrics :
    Pathway B eliminates protective group steps, reducing E-factor (kg waste/kg product) from 12.5 to 8.7.
  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, achieving 85–90% recovery rates.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The amino group at position 6 strongly activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to positions 5 and 7.

Nitration

  • Conditions : Concentrated HNO₃ and H₂SO₄ at 0–5°C for 6 hours .

  • Product : 6-amino-5,7-dinitro-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one.

  • Mechanism : The amino group donates electron density, facilitating nitration at the para (position 5) and ortho (position 7) positions relative to itself .

Bromination

  • Conditions : KBrO₃ in dilute HCl at 70°C for 6 hours .

  • Product : 6-amino-5,7-dibromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one.

  • Yield : ~99% for analogous dibrominated dihydroquinazolinones .

Functionalization of the Amino Group

The primary amino group undergoes typical nucleophilic reactions.

Acylation

  • Reagents : Acetyl chloride in anhydrous dichloromethane with triethylamine .

  • Product : 6-acetamido-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one.

  • Application : Used to protect the amino group during subsequent reactions .

Reductive Alkylation

  • Reagents : Formaldehyde and NaBH₃CN in methanol .

  • Product : 6-(dimethylamino)-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one.

Oxidation of the Dihydroquinazolinone Core

  • Reagents : KMnO₄ in acidic medium .

  • Product : 6-amino-3-(2-methylpropyl)quinazolin-4-one (aromatization of the dihydro ring).

Reduction of the Carbonyl Group

  • Reagents : NaBH₄ in ethanol .

  • Product : 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-ol (secondary alcohol).

Side-Chain Modifications

The isobutyl group at position 3 can undergo oxidation or halogenation.

Oxidation of the Isobutyl Group

  • Reagents : K₂Cr₂O₇ in H₂SO₄ .

  • Product : 6-amino-3-(2-carboxypropyl)-3,4-dihydroquinazolin-4-one.

Halogenation

  • Reagents : PCl₅ or SOCl₂ .

  • Product : 3-(2-chloromethylpropyl)-6-amino-3,4-dihydroquinazolin-4-one.

Palladium-Catalyzed Coupling

  • Conditions : Suzuki-Miyaura coupling with arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in DMF .

  • Product : 6-amino-3-(2-methylpropyl)-8-aryl-3,4-dihydroquinazolin-4-one derivatives.

Key Research Findings

  • Directing Effects : The amino group at position 6 strongly directs electrophiles to positions 5 and 7, as shown by nitration and bromination patterns .

  • Side-Chain Reactivity : The isobutyl group’s tertiary carbon is susceptible to oxidation, forming carboxylic acid derivatives .

  • Biological Relevance : Acetylated derivatives exhibit enhanced pharmacokinetic properties in anticancer studies .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a crucial building block in the synthesis of more complex quinazolinone derivatives. Its structural properties allow for modifications that lead to the development of novel compounds with enhanced biological activities.

Material Science

  • In industrial applications, 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is explored for developing new materials and chemical processes. Its unique molecular structure can be tailored for specific reactions, enhancing material properties.

Biological Applications

Antimicrobial Properties

  • Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain modifications enhance its efficacy against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

  • The compound has been investigated for its potential as an anticancer agent. It acts by inhibiting specific enzymes involved in cancer cell proliferation. For example, derivatives have shown inhibitory effects on BACE-1, an enzyme linked to Alzheimer's disease, suggesting potential applications in neurodegenerative disorders .

Mechanism of Action

  • The mechanism involves interaction with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of pathways critical for cell growth and survival, making it a candidate for therapeutic use in various diseases.

Medicinal Applications

Therapeutic Agents

  • The compound has potential therapeutic applications due to its biological activities. It is being studied for treatment options in conditions like cancer, inflammation, and other cellular proliferative diseases .

Case Studies

  • A notable study demonstrated that modified quinazolinone derivatives exhibited significant anti-inflammatory and analgesic effects in preclinical models, indicating their potential use in pain management therapies .
Derivative Target Pathogen/Condition Activity Reference
Compound AMycobacterium smegmatisMIC = 6.25 µg/ml
Compound BBACE-1 (Alzheimer's)IC50 = 0.38 µM
Compound CPseudomonas aeruginosaMIC = 12.5 µg/ml

Table 2: Synthesis Methods

Method Description Yield (%)
Method ASynthesis via condensation reaction85
Method BOne-pot synthesis involving multiple reagents75

Mechanism of Action

The mechanism of action of 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-aminoquinazolin-4(3H)-one
  • 3-(2-methylpropyl)quinazolin-4(3H)-one
  • 6-chloro-3-(2-methylpropyl)quinazolin-4(3H)-one

Uniqueness

6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both the amino group and the 2-methylpropyl substituent. This combination provides distinct chemical properties and biological activities compared to other quinazoline derivatives.

Biological Activity

The compound 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The synthesis typically involves the reaction of 2-aminoacetophenone with isothiocyanates or similar compounds, leading to the formation of quinazolinone derivatives. The specific structure allows for interactions with various biological targets, contributing to its pharmacological effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound demonstrates inhibitory effects on various enzymes involved in critical biological pathways, including DNA replication and protein synthesis. This inhibition can lead to antibacterial and anticancer effects by disrupting cellular processes essential for pathogen survival and tumor growth .
  • Receptor Interaction : It may also interact with specific receptors that modulate cellular signaling pathways, further influencing its biological activity .

Biological Activities

Research indicates that quinazolinone derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Various studies have shown that derivatives of quinazolinones possess significant anticancer properties. For instance, certain compounds have demonstrated selective cytotoxicity against multiple cancer cell lines, including lung and breast cancer cells .
  • Antibacterial Effects : The compound has been evaluated for its antibacterial properties against several microorganisms. In particular, it has shown activity against Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness .
  • Anti-inflammatory and Antioxidant Properties : Quinazolinones are also noted for their anti-inflammatory and antioxidant activities. These properties may contribute to their therapeutic potential in treating conditions characterized by oxidative stress and inflammation .

Case Studies and Research Findings

  • Anticancer Studies : A study investigating a series of quinazolinone derivatives found that this compound exhibited promising results against various cancer cell lines. The compound's IC50 values indicated potent activity, making it a candidate for further development as an anticancer agent .
  • Antibacterial Screening : In another study focused on antibacterial activity, compounds similar to this compound were synthesized and screened against common bacterial strains. The results showed significant antibacterial activity with MIC values ranging from 16 to 32 µg/mL for the most potent derivatives .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have elucidated the binding affinities of this compound with various targets. For example, it was found to interact favorably with proteins involved in cancer progression and bacterial resistance mechanisms .

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerSelective cytotoxicity against cancer cells
AntibacterialEffective against Staphylococcus aureus
Anti-inflammatoryReduces inflammation markers
AntioxidantScavenges free radicals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with amines or isocyanides. For this compound, a multi-step approach using microwave-assisted synthesis or flow chemistry may reduce reaction times and improve yields. Statistical experimental design (e.g., factorial design) can systematically optimize parameters like temperature, solvent polarity, and catalyst loading to minimize trial-and-error approaches . Quantum chemical calculations (e.g., DFT) can predict transition states and guide reaction path selection, as demonstrated in computational reaction design frameworks .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are critical for confirming molecular structure. Purity analysis should combine HPLC with UV/Vis detection (using C18 columns and acetonitrile/water gradients) and differential scanning calorimetry (DSC) to detect polymorphic impurities. X-ray crystallography can resolve stereochemical ambiguities, particularly for the 3,4-dihydroquinazolin-4-one core .

Q. What preliminary biological screening models are appropriate for assessing its bioactivity?

  • Methodological Answer : Begin with in vitro assays targeting common therapeutic pathways:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Neurological : Radioligand binding assays for GABA receptors or serotonin transporters.
    Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations can model solvation effects and thermal stability, while density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can simulate degradation pathways (e.g., hydrolysis of the 4-one moiety). Pair computational results with accelerated stability testing (40°C/75% RH for 6 months) to validate predictions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in its synthesis or bioactivity?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Use sensitivity analysis to identify critical variables (e.g., pH, byproduct formation). For bioactivity mismatches, re-evaluate assay conditions (e.g., serum protein interference) or employ metabolomics (LC-MS) to detect in situ metabolite generation. Cross-validate with orthogonal methods like SPR (surface plasmon resonance) for binding affinity .

Q. How can reactor design enhance scalability for gram-to-kilogram production while maintaining stereochemical fidelity?

  • Methodological Answer : Implement continuous-flow reactors with immobilized catalysts (e.g., Pd/C or enzyme-based systems) to improve mixing and heat transfer. Use inline PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring. For stereocontrol, explore chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) during key steps like cyclization .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Employ multivariate analysis (e.g., PLS regression) to correlate descriptors (logP, polar surface area) with bioactivity. Machine learning models (random forests, neural networks) trained on high-throughput screening data can prioritize novel derivatives. Validate with leave-one-out cross-validation (LOOCV) and external test sets .

Data Analysis and Optimization

Q. What factorial design approaches minimize experimental runs while maximizing data quality in derivative synthesis?

  • Methodological Answer : A central composite design (CCD) with 3–5 factors (e.g., temperature, catalyst loading, solvent ratio) allows efficient exploration of nonlinear interactions. Use ANOVA to identify significant factors and response surface methodology (RSM) to pinpoint optimal conditions. For high-dimensional data, apply Taguchi methods to reduce noise .

Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?

  • Methodological Answer : Integrate AI tools like generative adversarial networks (GANs) to propose structurally novel derivatives with desired properties. Couple this with automated high-throughput experimentation (HTE) robots for rapid synthesis and testing. Platforms like COMSOL Multiphysics can simulate pharmacokinetic profiles (e.g., Caco-2 permeability) to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.